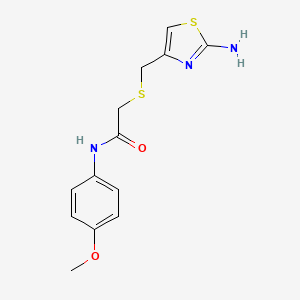

2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide

Description

2-(((2-Aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a thiazole-containing acetamide derivative characterized by a 2-aminothiazole moiety linked via a methylthio group to an acetamide backbone, which is further substituted with a 4-methoxyphenyl group. This structural framework combines the bioactivity of the 2-aminothiazole ring—known for its role in antimicrobial, anticancer, and anti-inflammatory agents—with the metabolic stability imparted by the 4-methoxyphenyl group .

Properties

IUPAC Name |

2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c1-18-11-4-2-9(3-5-11)15-12(17)8-19-6-10-7-20-13(14)16-10/h2-5,7H,6,8H2,1H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZRIEWWBUDSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:

Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

Thioether Formation: The next step involves the introduction of the thioether linkage. This is usually done by reacting the thiazole derivative with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.

Acetamide Formation: The final step involves the acylation of the thioether with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Thiazole Derivatives: From reduction reactions.

Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiazole ring and the methoxyphenyl group contributes to its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- The 2-aminothiazole group in the target compound distinguishes it from chloro-substituted thiazoles (e.g., Compound 3, ), which may reduce reactivity or alter binding interactions .

- The 4-methoxyphenyl group is conserved in multiple analogs (e.g., Compound 9, ), suggesting its role in enhancing solubility or metabolic stability compared to fluorophenyl derivatives (e.g., LBJ-03, ) .

Pharmacological Activity Comparison

Key Observations :

- The target compound’s structural relatives exhibit diverse activities, from anticancer (Compound 40, ) to IDO1 inhibition (LBJ-03, ). The absence of a sulfonyl or quinazolinone group in the target compound may limit its potency compared to these analogs .

- 4-Methoxyphenyl -containing derivatives (e.g., Compound 9, ) show moderate antitumor activity, suggesting that the target compound may share this profile .

- Thiazole-acetamides with piperidinyl substituents (Compound 7, ) demonstrate antimicrobial effects, highlighting the scaffold’s versatility .

Key Differences :

- LBJ compounds () use cyanopyridine-thio linkages, synthesized via base-mediated coupling, whereas the target compound’s methylthio group may require milder conditions .

- Quinazolinone derivatives () employ multi-step protocols, including Ullmann coupling for sulfur insertion, which are more complex than typical thiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.